molecular formula C22H38N4O B5605240 2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide

Cat. No. B5605240
M. Wt: 374.6 g/mol
InChI Key: IWGAPCKWPFOOQI-UHFFFAOYSA-N
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Description

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide is a compound of interest due to its structural complexity and potential for various applications in chemical and pharmaceutical research. The specificity of the molecular structure suggests a potential for unique interactions with biological targets.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the available literature, compounds with similar structural features have been synthesized through multi-step processes involving the formation of imidazole rings, piperidine incorporation, and acetylation. For example, Shibuya et al. (2018) discuss the synthesis of closely related compounds where enhancing aqueous solubility and oral absorption were key objectives, achieved through the strategic insertion of specific functional groups (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often includes crucial elements such as imidazole and piperidine rings which are essential for their biological activity. Chen et al. (2021) provide insights into the structural characterization and analysis of related compounds using NMR, FT-IR, and X-ray diffraction, highlighting the importance of these techniques in confirming molecular geometry, electronic structure, and potential reactivity (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve interactions at the imidazole and piperidine sites, potentially leading to various chemical transformations including substitutions, ring openings, or conformational changes. This reactivity is crucial for the compound's biological interactions and potential therapeutic applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of compounds like this compound, are influenced by their molecular structure. For instance, the introduction of a piperazine unit significantly improves aqueous solubility and oral absorption in related compounds, as noted by Shibuya et al. (2018) (Shibuya et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of a new drug that overcomes these problems . Therefore, the future direction could involve the development of novel drugs using imidazole as a core structure .

properties

IUPAC Name

2-[4-(1-butylimidazol-2-yl)piperidin-1-yl]-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O/c1-2-3-14-26-17-13-23-22(26)19-11-15-25(16-12-19)18-21(27)24-20-9-7-5-4-6-8-10-20/h13,17,19-20H,2-12,14-16,18H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGAPCKWPFOOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCN(CC2)CC(=O)NC3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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